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Compound of Interest

Compound Name: Sulfo-Cy5 carboxylic acid TEA

Cat. No.: B15554903 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic properties of

Sulfo-Cy5 carboxylic acid, a water-soluble, far-red fluorescent dye. Its enhanced water

solubility, high photostability, and bright fluorescence make it a valuable tool for a wide range of

applications, including fluorescence microscopy, flow cytometry, and the labeling of

biomolecules such as proteins, peptides, and nucleic acids.[1][2] The dye's fluorescence is

notably insensitive to pH variations between pH 4 and 10.[3]

Core Spectroscopic Properties
The quantitative spectroscopic data for Sulfo-Cy5 carboxylic acid are summarized in the table

below. These values are crucial for experimental design, particularly for selecting appropriate

excitation sources, emission filters, and for the quantitative analysis of fluorescence intensity

data.
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Spectroscopic Property Value Reference(s)

Excitation Maximum (λabs) ~646 nm [1][4]

Emission Maximum (λem) ~662 nm [1][4]

Molar Extinction Coefficient (ε) 271,000 cm-1M-1 [4][5]

Fluorescence Quantum Yield

(Φ)
0.28 [4][5]

Correction Factor at 260 nm

(CF260)
0.04 [4][5]

Correction Factor at 280 nm

(CF280)
0.04 [4][5]

Experimental Protocols
Detailed methodologies for characterizing the spectroscopic properties of fluorescent dyes and

for their application in bioconjugation are provided below.

Determination of Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) represents the efficiency of the conversion of absorbed

light into emitted light.[6] The most common method for its determination is the comparative

method, which involves using a well-characterized standard with a known quantum yield.[7]

Methodology (Comparative Method):

Standard Selection: Choose a fluorescence standard with absorption and emission

properties that are closely matched to Sulfo-Cy5 (e.g., Cresyl Violet or another Cy5 dye in

the same solvent).[6]

Solution Preparation: Prepare a series of dilute solutions of both the Sulfo-Cy5 sample and

the standard in the same high-purity solvent. The absorbance of these solutions should be

kept below 0.1 at the excitation wavelength to minimize inner filter effects.[7]

Absorbance Measurement: Using a spectrophotometer, record the absorbance of each

solution at the chosen excitation wavelength.
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Fluorescence Measurement: Using a fluorometer, record the fluorescence emission

spectrum for each solution, ensuring identical instrument settings (e.g., excitation

wavelength, slit widths) for both the sample and the standard.

Data Analysis:

Integrate the area under the fluorescence emission spectrum for each solution.

Plot the integrated fluorescence intensity versus the absorbance for both the Sulfo-Cy5

sample and the standard.

Determine the gradient (slope) of the resulting straight lines for both the sample (GradX)

and the standard (GradST).

Calculation: The quantum yield of the sample (ΦX) is calculated using the following

equation[7]:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where ΦST is the quantum yield of the standard, and ηX and ηST are the refractive indices

of the sample and standard solutions, respectively (if the same solvent is used, this term

cancels out).

Measurement of Fluorescence Lifetime
Fluorescence lifetime is the average time a fluorophore spends in the excited state before

returning to the ground state.[8] Time-Correlated Single Photon Counting (TCSPC) is a highly

sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond

range.[9]

Methodology (Time-Correlated Single Photon Counting - TCSPC):

Instrumentation: The core components of a TCSPC setup include a high-repetition-rate

pulsed light source (e.g., a laser or LED), a sensitive single-photon detector (e.g., a

photomultiplier tube - PMT), and timing electronics.[9]

Excitation: The sample is excited with a short pulse of light. The repetition rate is set so that

the time between pulses is significantly longer (5-10 times) than the expected fluorescence
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lifetime of the sample, allowing the fluorophores to return to the ground state before the next

pulse.[10]

Photon Detection: The instrument records the arrival time of individual fluorescence photons

relative to the corresponding excitation pulse.[11]

Histogram Buildup: This process is repeated for many cycles, and the data are used to build

a histogram of photon arrival times. This histogram represents the probability of fluorescence

decay over time.[10]

Data Analysis: The resulting decay curve is fitted to an exponential function to determine the

fluorescence lifetime (τ).[9] An Instrument Response Function (IRF), measured using a

scattering solution, is typically required for accurate deconvolution of the true decay from the

instrument's response.[10]

Protein Labeling with Sulfo-Cy5
Sulfo-Cy5 carboxylic acid is not directly reactive with proteins. It must first be activated,

typically to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary

amines (e.g., the side chain of lysine residues) on the protein to form a stable amide bond.[3]

Methodology (Two-Step Labeling):

Activation of Carboxylic Acid (In-situ):

Dissolve Sulfo-Cy5 carboxylic acid in an appropriate anhydrous organic solvent (e.g.,

DMSO or DMF).

Add an activating agent such as a carbodiimide (e.g., EDC) and N-hydroxysuccinimide

(NHS) or its water-soluble analog (Sulfo-NHS) to the dye solution to form the Sulfo-Cy5

NHS ester. This is often done in-situ immediately before protein labeling.

Protein Preparation:

The protein to be labeled should be in an amine-free buffer (e.g., PBS) at a pH of 8.0-9.0

to ensure that the lysine residues are deprotonated and reactive.[12] Buffers containing

primary amines like Tris or glycine must be avoided.[13]
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Ensure the protein concentration is sufficiently high (typically >2 mg/mL) for efficient

labeling.[12]

Conjugation Reaction:

Add the activated Sulfo-Cy5 NHS ester solution to the protein solution. The optimal molar

ratio of dye to protein should be determined empirically, but a starting point of a 10:1 to

20:1 ratio is common.[13]

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

Purification:

Separate the labeled protein conjugate from the unreacted free dye. This is typically

achieved using size-exclusion chromatography, such as a Sephadex G-25 spin column.

[12]

Collect the fractions containing the protein-dye conjugate, which will elute first.

Visualizations
The following diagrams illustrate key experimental workflows and conceptual pathways relevant

to the use of Sulfo-Cy5 carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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